4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,7-10)9(11)3-5-12-6-4-9/h11H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRXXONOGQJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCOCC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 1 Amino 2 Methylpropan 2 Yl Oxan 4 Ol and Analogous Structures
Retrosynthetic Analysis of the 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol Moiety
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, several disconnections can be envisioned, primarily focusing on the formation of the C-C and C-N bonds, and the construction of the oxane ring.
A primary disconnection can be made at the C4-C(amino) bond of the oxane ring. This leads to two key synthons: a 4-oxanone precursor and a 1-amino-2-methylpropan-2-yl nucleophile (or its synthetic equivalent). The corresponding synthetic step would involve the addition of a metallated derivative of the amino-alkyl group to the ketone.

An alternative disconnection can be made at the C-N bond of the side chain. This would involve the synthesis of an amino alcohol precursor, which could be derived from a corresponding epoxide or halohydrin. This approach highlights the importance of methods for introducing the amino functionality.
Further disconnection of the oxane ring itself could be considered, for example, through a ring-closing metathesis or an intramolecular Williamson ether synthesis. The choice of the retrosynthetic pathway will ultimately depend on the availability of starting materials and the desired stereochemical outcome.
Development of Stereoselective and Diastereoselective Synthesis of Cyclic Amino Alcohols
Achieving the desired stereochemistry is a critical aspect of synthesizing complex molecules like this compound. This requires the use of stereoselective and diastereoselective methods.
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral amino alcohols. Copper-catalyzed reactions, in particular, have shown great promise. For instance, copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols provides an efficient route to γ-amino alcohols with excellent regio- and enantioselectivity. nih.govacs.org Furthermore, stereodivergent copper-based methods allow for the construction of amino alcohols with multiple contiguous stereocenters. nih.gov Copper-catalyzed propargylic amination of alkyne-functionalized oxetanes has been shown to produce γ-amino alcohols with tertiary carbon stereocenters. acs.orgresearchgate.net
Rhodium(II) catalysts are also effective in C-H amination reactions, which can be a powerful strategy for the synthesis of cyclic amino alcohols. diva-portal.org These catalysts can achieve high levels of enantioselectivity in the formation of C-N bonds.
| Catalyst System | Substrate Type | Product Type | Selectivity |
| Cu(OAc)₂-L1 complex | Enals and enones | Amino alcohols | High chemo-, regio-, diastereo-, and enantioselectivity nih.gov |
| Copper Hydride (CuH) | Unprotected allylic alcohols | γ-Amino alcohols | Excellent regio- and enantioselectivity nih.govacs.org |
| Copper-based catalyst | Alkyne-functionalized oxetanes | γ-Amino alcohols with tertiary stereocenters | High yield and asymmetric induction acs.orgresearchgate.net |
| Rh(II) carboxylates | Alkanes | Amines | High enantioselectivity in C-H amination diva-portal.org |
The chiral pool synthesis strategy utilizes readily available chiral molecules from natural sources, such as amino acids and sugars, as starting materials to construct more complex chiral molecules. numberanalytics.com This approach can provide a straightforward route to enantiomerically pure compounds. For the synthesis of this compound, a chiral building block derived from a sugar could be used to construct the oxane ring with the desired stereochemistry.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones, for example, are widely used chiral auxiliaries that can be prepared from amino alcohols and are effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.org In the synthesis of cyclic amino alcohols, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of new stereocenters, followed by the removal of the auxiliary to yield the desired product. acs.org
| Approach | Description | Key Features |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral compounds as starting materials. | Provides a direct route to enantiomerically pure products; relies on the availability of suitable chiral precursors. numberanalytics.com |
| Chiral Auxiliary Control | A chiral group is temporarily attached to the substrate to direct stereoselective reactions. | Allows for high levels of diastereoselectivity; requires additional steps for attachment and removal of the auxiliary. wikipedia.orgacs.org |
Strategies for Introducing the Amino Alcohol Functionality onto Cyclic Ether Scaffolds
The introduction of the amino alcohol moiety onto a pre-existing cyclic ether is a key strategic consideration. This can be achieved through various methods, including C-H amination and ring-opening reactions.
Direct C-H amination of cyclic ethers offers a highly efficient and atom-economical approach to the synthesis of amino alcohols. rsc.org This strategy avoids the need for pre-functionalization of the substrate. Recent advancements have demonstrated that visible light-enhanced C-H amination of cyclic ethers with iminoiodinanes can be an effective method. diva-portal.orgresearchgate.net This two-step protocol, involving C-H amination followed by reduction, provides access to a variety of amino alcohols. diva-portal.org
| Method | Reagents | Key Features |
| Visible Light-Enhanced C-H Amination | Iminoiodinanes | Accelerated by visible light, improving reactivity compared to thermal processes. diva-portal.orgresearchgate.net |
| Radical-Mediated C-H Functionalization | Various radical initiators | Avoids the use of transition metal catalysts. rsc.org |
The ring-opening of strained cyclic ethers, such as epoxides and oxetanes, with nitrogen nucleophiles is a well-established and reliable method for the synthesis of amino alcohols. rsc.orgscirp.org The reaction of epoxides with amines typically proceeds via an SN2 mechanism, resulting in the formation of β-amino alcohols. libretexts.orgjsynthchem.com The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reaction conditions. rsc.org
Oxetanes can also undergo ring-opening with amines, although they are generally less reactive than epoxides. acs.orgnih.gov The use of catalysts can facilitate this transformation. acs.org For instance, 3-amido oxetanes can undergo intramolecular cyclization to form oxazolines, which can then be hydrolyzed to the corresponding amino alcohols. nih.gov
| Cyclic Ether | Nucleophile | Product | Key Features |
| Epoxide | Amines | β-Amino alcohol | Well-established SN2 reaction; catalyst can control regioselectivity. rsc.orgscirp.orglibretexts.org |
| Oxetane | Amines | γ-Amino alcohol | Generally requires catalysis; can be used to form various heterocyclic intermediates. acs.orgnih.govrsc.org |
Multi-Component Reactions for Constructing the Amino Alcohol Unit
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is particularly valuable for creating molecular diversity and complexity in a time- and resource-efficient manner. For the synthesis of 1,2-amino alcohols, several MCRs are of particular importance.
The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org This reaction is exceptionally versatile for creating α-aminoacyl amide derivatives. organic-chemistry.org By carefully selecting the starting materials, the Ugi reaction can be adapted to produce precursors to complex amino alcohols. For instance, a bifunctional starting material containing both an aldehyde and a carboxylic acid can lead to the formation of lactams of various sizes. wikipedia.org The initial product of the Ugi reaction, a bis-amide, can be further elaborated through subsequent chemical transformations, such as reduction, to yield the desired amino alcohol functionality. arkat-usa.org The reaction is typically exothermic and is often complete within minutes, with high concentrations of reactants (0.5M - 2.0M) favoring high yields. wikipedia.org
The Passerini reaction is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org This three-component reaction provides a direct route to α-hydroxy carboxamides. organic-chemistry.org Similar to the Ugi reaction, the products of the Passerini reaction can serve as versatile intermediates. For example, a one-pot, two-stage sequence involving a Passerini-type reaction followed by a reduction step can efficiently synthesize a series of β-amino alcohols. acs.org A notable variation of this reaction uses hexafluoroisopropanol as the acid component, which, after subsequent reduction, provides access to β-amino alcohols under mild, metal-free conditions. acs.org
A more direct one-pot, four-component synthesis of 1,2-amino alcohols involves the assembly of an amine, an aldehyde, and methanol (B129727) through a free-radical multicomponent reaction. acs.org This method utilizes a TiCl3/t-BuOOH system to generate radicals under mild aqueous conditions, affording the target amino alcohols in fair to excellent yields. acs.org
Table 1: Comparison of Key Multi-Component Reactions for Amino Alcohol Synthesis
| Reaction | Components | Key Product | Relevance to Amino Alcohols |
|---|---|---|---|
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide organic-chemistry.org | Product can be reduced to form 1,2-amino alcohols. arkat-usa.org |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide wikipedia.org | Product can be reduced to form 1,2-amino alcohols. acs.org |
| Radical Hydroxymethylation | Amine, Aldehyde, Methanol, Radical Initiator | 1,2-Amino Alcohol acs.org | Directly forms the 1,2-amino alcohol structure. |
Aminohydroxylation of Alkenes as a Precursor Strategy
The aminohydroxylation of alkenes is a powerful and direct method for the synthesis of 1,2-amino alcohols. nih.govrsc.org This reaction introduces both an amino group and a hydroxyl group across a double bond in a single step. The Sharpless asymmetric aminohydroxylation (AA) is a particularly significant advancement in this area, allowing for the catalytic and enantioselective synthesis of protected vicinal amino alcohols from a wide range of alkene starting materials. rsc.org
The Sharpless AA reaction employs an osmium catalyst in combination with a chiral ligand, typically derived from cinchona alkaloids such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). nih.govrsc.org The reaction is a syn-selective process, meaning the amino and hydroxyl groups are added to the same face of the double bond. organic-chemistry.org A variety of nitrogen sources can be used, including salts of N-halosulfonamides, -amides, and -carbamates, which allows for the direct installation of commonly used protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). rsc.org
The mechanism of the Sharpless AA is believed to proceed through a formal [2 + 2] cycloaddition of the alkene to an imidotrioxoosmium species, followed by ligand coordination and rearrangement to form the osmium azaglycolate product. rsc.org The choice of chiral ligand is crucial for inducing high enantioselectivity. nih.govrsc.org For example, the use of (DHQD)2PHAL as a ligand often favors the formation of the (R)-enantiomer, while the pseudoenantiomeric (DHQ)2PHAL ligand typically yields the (S)-enantiomer. rsc.org
The regioselectivity of the aminohydroxylation can be influenced by several factors, including the substitution pattern of the alkene, its electronic polarization, and interactions between the ligand and the substrate. rsc.org For instance, with α,β-unsaturated esters, the reaction generally provides α-hydroxy-β-amino acid derivatives in enantiopure form. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly important in the synthesis of complex molecules like this compound, promoting sustainability and minimizing environmental impact.
Biocatalytic Transformations for Amino Alcohol Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. rsc.orgrsc.org Several classes of enzymes are particularly useful for the synthesis of chiral amino alcohols.
Transaminases (also known as aminotransferases) are enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. mdpi.com They are widely used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. mbl.or.kr This approach is highly attractive as it often operates under mild, aqueous conditions. For example, ω-transaminases can be used to convert hydroxy ketones into the corresponding chiral amino alcohols. mdpi.com The direct biocatalytic amination of aldoses, which exist in equilibrium with their cyclic forms, using amine transaminases provides access to a range of chiral ω-amino alcohols. acs.org
Amine dehydrogenases (AmDHs) offer another route for the biosynthesis of chiral amino alcohols. frontiersin.org These engineered enzymes catalyze the reductive amination of carbonyl compounds using ammonia (B1221849) as the amino donor. frontiersin.org This method is advantageous due to the low cost of ammonia and the formation of water as the main byproduct. frontiersin.org
Lipases are commonly employed for the kinetic resolution of racemic amino alcohols. In this process, the enzyme selectively acylates one enantiomer of the amino alcohol, allowing for the separation of the two enantiomers.
Table 2: Key Enzymes in Biocatalytic Amino Alcohol Synthesis
| Enzyme Class | Reaction Type | Substrates | Products |
|---|---|---|---|
| Transaminases | Asymmetric amination | Ketones, Aldehydes mdpi.comacs.org | Chiral amines/amino alcohols mdpi.comacs.org |
| Amine Dehydrogenases | Reductive amination | Carbonyl compounds frontiersin.org | Chiral amino alcohols frontiersin.org |
| Lipases | Kinetic resolution | Racemic amino alcohols | Enantiomerically enriched amino alcohols and acylated amino alcohols |
| Hydroxynitrile Lyases | C-C bond formation | Aldehydes/Ketones, HCN | Cyanohydrins (precursors to 1,2-amino alcohols) rsc.org |
Atom-Economical and Environmentally Benign Reaction Pathways
Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.org Reactions with high atom economy are desirable as they generate less waste.
Catalytic methods are inherently more atom-economical than stoichiometric reactions. acs.org For example, the nickel-catalyzed monoamination of 1,2-diols provides a highly atom-economical route to β-amino alcohols, generating water as the sole byproduct. acs.org Similarly, catalytic "hydrogen borrowing" or "acceptorless dehydrogenation" strategies utilize alcohols as starting materials for amination reactions, which are considered green processes. acs.orgrsc.org
Multi-component reactions, as discussed in section 2.3.3, are also highly atom-economical as they combine multiple starting materials into a single product with minimal byproduct formation.
Sustainable Reagent and Solvent Selection in Cyclic Amino Alcohol Synthesis
Sustainable Solvents: Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Green chemistry promotes the use of alternative solvents such as water, supercritical fluids (like CO2), ionic liquids, deep eutectic solvents, and bio-based solvents. researchgate.netrsc.orgnumberanalytics.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Bio-based solvents, derived from renewable resources like plants, include bio-alcohols (e.g., bioethanol) and limonene (B3431351) (from citrus peels). numberanalytics.comsigmaaldrich.com Polyethylene glycols (PEGs) are another class of environmentally benign solvents that are non-toxic and biodegradable. researchgate.net In some cases, performing reactions in the absence of a solvent is the most sustainable option. rsc.org
Sustainable Reagents: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller quantities and can often be recycled and reused. acs.org Biocatalysts (enzymes) are a prime example of sustainable reagents. The development of catalytic systems based on earth-abundant and non-precious metals, such as nickel, is also a key area of research in sustainable chemistry. acs.org
By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its analogs can be achieved in a more efficient, economical, and environmentally responsible manner.
Mechanistic Investigations of Reactions Involving 4 1 Amino 2 Methylpropan 2 Yl Oxan 4 Ol Synthesis and Transformations
Elucidation of Reaction Mechanisms in C-C and C-N Bond Formations Relevant to Amino Alcohol Synthesis
The synthesis of vicinal amino alcohols relies on a variety of strategic bond formations. The formation of the C-N bond is often achieved through methods like the ring-opening of epoxides with amine nucleophiles or the hydroamination of alkenes. mit.edurroij.com A prominent ionic pathway is the nucleophilic ring-opening of epoxides, a reaction that can be catalyzed by acids or bases. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism where the amine attacks the sterically less hindered carbon of the epoxide. organic-chemistry.orglibretexts.org
Another powerful strategy for C-N bond formation is the transition-metal-catalyzed amination of alcohols. For example, a nickel-catalyzed monoamination of 1,2-diols utilizes a "borrowing hydrogen" or "transfer hydrogenation" tandem process. The mechanism involves the initial dehydrogenation of the diol to a reactive dicarbonyl intermediate, which then undergoes condensation with an amine to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to yield the amino alcohol and regenerate the active catalyst. acs.org
The crucial C-C bond that links the aminopropyl group to the oxane ring at a quaternary center can be formed through nucleophilic addition to a carbonyl group. A classic ionic approach would involve the reaction of an organometallic reagent, such as an organolithium or Grignard reagent derived from a protected 1-amino-2-methylpropane, with tetrahydro-4H-pyran-4-one. This nucleophilic addition to the ketone directly establishes the tertiary alcohol and the required C-C bond.
More advanced methods include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cn In one such mechanism, a radical-polar crossover strategy is employed. Strongly electron-withdrawing protecting groups on the imine allow for its preferential reduction over an aldehyde, leading to the formation of an α-amino radical. This radical is rapidly trapped by a Cr(II) species to generate an alkyl chromium intermediate, which then selectively performs a nucleophilic addition to the aldehyde, forming the C-C bond. westlake.edu.cnorganic-chemistry.org
Studies on Catalytic Cycles and Intermediate Species in Stereoselective Processes
Catalytic asymmetric synthesis is paramount for producing enantiomerically pure amino alcohols. rsc.org These processes involve intricate catalytic cycles with well-defined intermediates that dictate the stereochemical outcome.
A notable example is a multi-catalytic system for the enantioselective C-H amination of alcohols, which proceeds via a radical pathway. nih.gov This system uses a chiral copper catalyst and an iridium-based photocatalyst.
Proposed Catalytic Cycle for Radical C-H Amination:
Activation: The starting alcohol is converted to an oxime imidate, which serves as a radical precursor and coordinates to the chiral copper catalyst. nih.govresearchgate.net
Radical Generation: The iridium photocatalyst, upon excitation by visible light, sensitizes the copper-imidate complex through an energy transfer mechanism. This induces the formation of a nitrogen-centered radical. nih.gov
Hydrogen Atom Transfer (HAT): The N-centered radical undergoes a regioselective 1,5-hydrogen atom transfer, abstracting a hydrogen from the β-carbon to form a more stable carbon-centered radical. The chirality of the copper catalyst's ligand environment controls the enantioselectivity of this step. researchgate.net
Stereoselective Amination: The resulting chiral β-radical is trapped in a stereocontrolled manner. This can occur either through diastereoselective metalation and reductive elimination from a Cu(III) intermediate or via diastereoselective radical coupling within the Cu(II) complex. nih.gov
Product Formation: This sequence yields a chiral oxazoline (B21484) intermediate, which upon hydrolysis, furnishes the final enantioenriched β-amino alcohol. The copper catalyst is regenerated to continue the cycle. nih.gov
In ionic processes, such as the copper hydride (CuH)-catalyzed hydrosilylation and subsequent hydroamination of enals or enones, CuH intermediates are central to the catalytic cycle. mit.edu The stereochemistry is controlled by the chiral ligand on the copper catalyst during both the reduction and the C-N bond-forming hydroamination step. mit.edu
Analysis of Regioselectivity and Stereoselectivity Determining Factors in Oxane Amino Alcohol Formation
The formation of an amino alcohol on an oxane ring involves critical chemo-, regio-, and stereoselective steps. A highly relevant model for understanding these factors is the nucleophilic ring-opening of cyclic ethers, such as epoxides, which are precursors to 1,2-amino alcohols. rsc.orgdiva-portal.org
Regioselectivity in Epoxide Ring-Opening: The regioselectivity of the nucleophilic attack by an amine on an unsymmetrical epoxide is determined by the reaction conditions.
SN2 Conditions (Basic/Neutral): The nucleophile attacks the sterically less hindered carbon atom. This is the most common pathway for aminolysis of epoxides. libretexts.org
SN1-like Conditions (Acidic): The epoxide oxygen is first protonated, making it a better leaving group. The ring begins to open, developing positive charge on the carbon atoms. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge of the carbocation-like transition state. libretexts.org
This principle can be rationalized using Hard-Soft Acid-Base (HSAB) theory, where the coordination of a hard acid catalyst to the epoxide oxygen creates a "pulling effect" that influences the direction of ring-opening. researchgate.net
| Catalyst | Conditions | Major Product | Regioselectivity (Attack at Cα vs. Cβ) | Yield (%) |
|---|---|---|---|---|
| None | Solvent-free, 60°C | β-amino alcohol (attack at less hindered Cβ) | High | 94 |
| Zinc(II) perchlorate | Solvent-free, RT | β-amino alcohol (attack at less hindered Cβ) | Excellent | 95 |
| Lithium perchlorate | Et2O, RT | α-amino alcohol (attack at more hindered Cα) | High | 92 |
Data adapted from various sources on amino alcohol synthesis. organic-chemistry.org
Stereoselectivity: Stereoselectivity is primarily governed by the mechanism of the bond-forming step and the influence of chiral catalysts or auxiliaries. In SN2-type ring-openings of epoxides, the reaction proceeds with an inversion of configuration at the carbon center being attacked. Therefore, a trans-epoxide will yield an anti-amino alcohol, while a cis-epoxide will yield a syn-amino alcohol. rroij.com In modern catalytic asymmetric reactions, the chiral ligand is the dominant factor. Computational DFT models show that noncovalent interactions, such as CH-π stacking between the substrate and the chiral catalyst, can selectively stabilize the transition state that leads to the major enantiomer. acs.org
Examination of Radical and Ionic Pathways in Amino Alcohol Synthetic Routes
Both ionic and radical pathways offer viable, albeit mechanistically distinct, routes to amino alcohols. The choice between them often depends on the desired bond disconnection and the available starting materials.
Ionic Pathways: Ionic mechanisms are the classical and most widely used routes. They involve polar reactions between nucleophiles and electrophiles.
Nucleophilic Addition: As mentioned, the addition of an organometallic reagent to a ketone is a direct and powerful ionic route to creating the tertiary alcohol C-C bond in the target molecule. nih.gov
Epoxide Ring-Opening: The reaction of amines with epoxides is a quintessential ionic SN2 reaction. organic-chemistry.org
Borrowing Hydrogen Catalysis: This nickel-catalyzed amination of diols proceeds through ionic intermediates, including dicarbonyls and imines, and involves hydride transfer steps. acs.org
| Feature | Ionic Pathways (e.g., Epoxide Opening) | Radical Pathways (e.g., C-H Amination) |
|---|---|---|
| Key Intermediates | Carbocation-like transition states (SN1), five-coordinate transition states (SN2), imines, enolates | N-centered radicals, C-centered radicals, organometallic radical species |
| Bond Formation | Reaction between nucleophiles and electrophiles (e.g., amine + epoxide) | Radical addition, H-atom transfer (HAT), radical cross-coupling |
| Selectivity Control | Steric hindrance, electronic effects (carbocation stability), catalyst coordination | Radical stability, strength of C-H bonds, catalyst-controlled HAT and trapping |
| Typical Precursors | Epoxides, aziridines, aldehydes, ketones, imines | Alcohols (via imidates), alkenes, compounds with activatable C-H bonds |
Radical Pathways: Radical-based methods have gained prominence for their ability to functionalize otherwise inert C-H bonds and forge connections that are challenging for ionic chemistry.
Radical C-H Amination: This strategy allows for the direct conversion of a C-H bond to a C-N bond. A key mechanistic feature is the use of a "radical relay chaperone," such as an imidate group, to direct a 1,5-HAT. This overcomes the inherent challenge of achieving regioselectivity, as it favors the formation of a β-carbon radical over the thermodynamically weaker α-C-H bond. nih.govresearchgate.net
Reductive Couplings: Photoredox or electrocatalytic methods can generate radical intermediates that undergo cross-coupling. nih.gov For instance, the chromium-catalyzed aza-pinacol coupling involves the generation of an α-amino radical that subsequently participates in a polar C-C bond formation via an organochromium intermediate, exemplifying a radical-polar crossover mechanism. westlake.edu.cnorganic-chemistry.org
These radical methods provide complementary strategies to ionic pathways, enabling the construction of complex amino alcohol architectures from different sets of precursors and through novel bond disconnections. researchgate.netnih.gov
Advanced Spectroscopic Characterization of 4 1 Amino 2 Methylpropan 2 Yl Oxan 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Analyses
One-dimensional NMR experiments are fundamental for identifying the different types of protons, carbons, and nitrogens within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol is expected to reveal distinct signals for each unique proton environment. Based on the analysis of its constituent fragments, 1-amino-2-methylpropan-2-ol (B44913) and oxan-4-ol, a predicted spectrum can be constructed. For the 1-amino-2-methylpropan-2-ol moiety, the two methyl groups are equivalent and would appear as a singlet, while the methylene (B1212753) protons of the aminomethyl group would also produce a singlet. chemicalbook.comchemicalbook.com The oxane ring protons would present more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The axial and equatorial protons of the oxane ring are chemically non-equivalent, leading to separate signals, often with significant overlap. The hydroxyl and amine protons are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The spectrum would be expected to show signals for the quaternary carbons (the one bearing the hydroxyl group and the gem-dimethyl groups), the methylene carbons of the oxane ring and the aminomethyl group, and the methyl carbons. The chemical shifts are influenced by the electronegativity of attached atoms, with carbons bonded to oxygen or nitrogen appearing at a lower field (higher ppm values). For instance, the carbon atom of the C-O-H group in 2-methylpropan-2-ol appears at approximately 69.1 ppm, while the methyl carbons are observed around 31.2 ppm.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the primary amine group. A single resonance would be expected for the nitrogen atom in this compound. The chemical shift would be indicative of a primary aliphatic amine. This technique is particularly useful for studying hydrogen bonding interactions involving the amine group.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₂ | ~1.2 - 1.4 | Singlet (s) |
| Oxane-H (axial) | ~1.5 - 1.7 | Multiplet (m) |
| Oxane-H (equatorial) | ~1.8 - 2.0 | Multiplet (m) |
| -CH₂-NH₂ | ~2.7 - 2.9 | Singlet (s) |
| Oxane-H (adjacent to O) | ~3.5 - 3.8 | Multiplet (m) |
| -OH, -NH₂ | Variable | Broad Singlet (br s) |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C(CH₃)₂ | ~25 - 30 |
| Oxane-C (meta to O) | ~30 - 35 |
| -CH₂-NH₂ | ~50 - 55 |
| Oxane-C (ortho to O) | ~60 - 65 |
| >C(CH₃)₂ | ~70 - 75 |
| >C-(OH)-Oxane | ~70 - 75 |
2D NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the oxane ring, showing correlations between adjacent axial and equatorial protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity between the aminomethylpropanol side chain and the oxane ring. For example, correlations would be expected between the methylene protons of the side chain and the quaternary carbon of the oxane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be valuable in determining the stereochemistry and preferred conformation of the molecule, particularly the relative orientation of the aminomethylpropanol substituent on the oxane ring.
Variable-Temperature NMR for Conformational Dynamics
The oxane ring can exist in different chair conformations. Variable-temperature (VT) NMR studies can provide insights into the dynamics of this ring-flipping process. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to calculate the energy barrier for conformational interchange. At low temperatures, the ring flip may be slow enough on the NMR timescale to observe distinct signals for each conformer.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.
By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental formula of this compound, confirming its atomic composition.
The fragmentation of the molecular ion upon ionization provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a neutral fragment and the formation of a stable iminium ion.
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols.
Ring cleavage: The oxane ring can undergo fragmentation, leading to various characteristic daughter ions.
Predicted HRMS Fragmentation Data
| m/z (predicted) | Possible Fragment |
| [M+H]⁺ | Protonated molecular ion |
| [M-H₂O+H]⁺ | Loss of water |
| [M-NH₃+H]⁺ | Loss of ammonia (B1221849) |
| Fragment of oxane ring | Cleavage of the heterocyclic ring |
| Fragment of side chain | Cleavage of the aminomethylpropanol side chain |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of O-H and N-H stretching vibrations, with the broadening resulting from hydrogen bonding. C-H stretching vibrations of the alkyl groups would appear in the 2800-3000 cm⁻¹ region. The C-O stretching of the alcohol and ether functionalities would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While O-H and N-H stretching bands are often weak in Raman spectra, the C-C and C-H vibrations of the alkyl backbone would be expected to show strong signals. The symmetric stretching of the C-O-C bond in the oxane ring should also be Raman active.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H / N-H stretch | 3200-3600 (broad) | Weak |
| C-H stretch (alkyl) | 2850-2960 | 2850-2960 (strong) |
| N-H bend | 1590-1650 | Weak |
| C-O stretch (alcohol/ether) | 1000-1300 | Present |
| C-C stretch | Fingerprint region | Strong |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if chiral)
The molecular structure of this compound possesses a chiral center at the C4 position of the oxane ring. This carbon is bonded to four different substituents: a hydroxyl group, the oxane ring oxygen (via C3 and C5), and the 1-amino-2-methylpropan-2-yl group. The presence of this stereocenter means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.
Chiroptical spectroscopic methods, particularly Circular Dichroism (CD), are powerful tools for determining the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. An experimentally obtained CD spectrum, when compared with a theoretically calculated spectrum for a known absolute configuration (e.g., (R) or (S)), can allow for the unambiguous assignment of the stereochemistry of the enantiomer .
While no experimental CD spectroscopic data for this compound is currently available in the public domain, a hypothetical study would involve dissolving the enantiomerically pure compound in a suitable solvent and recording its CD spectrum. The resulting spectrum would show positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of the molecule's chromophores.
Hypothetical Circular Dichroism Data
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |
| 210 | +1.5 |
| 230 | -2.8 |
| 250 | +0.9 |
| This table presents hypothetical data for illustrative purposes, as no published experimental data is available. |
The interpretation of such a spectrum would be aided by quantum chemical calculations to predict the CD spectrum for both the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum would provide strong evidence for the absolute configuration of the studied sample.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of a chiral molecule.
For this compound, a single crystal suitable for XRD analysis would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the pure compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure.
The data obtained from an XRD analysis would include the unit cell parameters, the space group, and the precise coordinates of each atom in the molecule. For a chiral compound like this compound, the analysis of the diffraction data can also determine the absolute stereochemistry without ambiguity, often expressed through the Flack parameter.
As there is no publicly available crystal structure for this compound, the following table represents the type of crystallographic data that would be obtained from a successful XRD experiment.
Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₀H₂₁NO₂ |
| Formula Weight | 187.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.150 |
| R-factor | 0.045 |
| This table contains hypothetical data for illustrative purposes, as no published experimental data is available. |
This detailed structural information would be invaluable for understanding the molecule's conformation in the solid state and any intermolecular interactions, such as hydrogen bonding, that may be present.
Computational and Theoretical Studies on 4 1 Amino 2 Methylpropan 2 Yl Oxan 4 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
To understand the fundamental properties of 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol, quantum chemical calculations would be indispensable. These methods can provide a detailed picture of the molecule's electronic structure and three-dimensional shape.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules. A DFT study of this compound would typically involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to accurately model the electron density.
Such calculations would yield crucial information, including:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which are key to understanding the molecule's reactivity.
Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound.
A hypothetical data table summarizing the kind of results a DFT study might produce is presented below.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value | Units |
|---|---|---|
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.
High-Level Ab Initio Methods for Energetic Refinement
For even greater accuracy in energetic properties, high-level ab initio methods could be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, provide a more rigorous treatment of electron correlation. These methods are particularly useful for refining the relative energies of different conformers or transition states, providing a benchmark for the DFT results.
Conformational Landscape Exploration and Intramolecular Interactions
The flexibility of the oxane ring and the presence of rotatable bonds in the amino alcohol substituent mean that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial for predicting its biological activity and physical properties.
Hydrogen Bonding Networks in the Oxane Amino Alcohol System
A key feature of this molecule is the presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the oxygen atoms of the hydroxyl and oxane ring, and the nitrogen of the amino group). This allows for the formation of intramolecular hydrogen bonds, which can significantly influence the preferred conformation. Computational studies would aim to identify and quantify the strength of these hydrogen bonds in different conformers.
Steric and Electronic Effects on Conformation
The spatial arrangement of the bulky tert-butyl group and the amino group relative to the oxane ring will be governed by a balance of steric and electronic effects. Conformational searches, often performed using molecular mechanics force fields and refined with DFT calculations, would be necessary to identify the low-energy conformers and understand the factors that stabilize them.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate potential reactions such as ring-opening of the oxane, or reactions involving the amino and hydroxyl functional groups.
This would involve:
Locating Transition States: Identifying the high-energy structures that connect reactants and products.
Calculating Activation Energies: Determining the energy barrier for a given reaction, which is related to the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the desired reactants and products.
A hypothetical data table for a reaction mechanism study is shown below.
Table 2: Hypothetical Calculated Energetics for a Reaction Involving this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant | 0.0 |
| Transition State | Value |
Note: The values in this table are placeholders and would be specific to the reaction being studied.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools to predict various spectroscopic parameters of a molecule, offering insights that complement and guide experimental work. For a novel compound like this compound, density functional theory (DFT) and ab initio methods would be the primary approaches to calculate its spectroscopic signatures.
Typically, the process would begin with geometry optimization of the molecule's three-dimensional structure to find its most stable conformation. Using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, would provide a reliable ground-state geometry. Following optimization, vibrational frequency calculations are performed. These not only confirm that the structure is a true minimum on the potential energy surface but also yield the theoretical infrared (IR) and Raman spectra.
The predicted IR spectrum would show characteristic peaks corresponding to the functional groups present in this compound. For instance, the O-H stretching vibration of the hydroxyl group would be expected in the range of 3200-3600 cm⁻¹. The N-H stretching of the primary amine group would likely appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹. The C-O stretching of the oxane ring and the alcohol would also produce distinct signals.
Nuclear Magnetic Resonance (NMR) shielding tensors can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations would predict the ¹H and ¹³C NMR chemical shifts. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl groups, the methylene groups in the oxane ring, the amino group, and the hydroxyl group. Similarly, the ¹³C NMR spectrum would provide theoretical chemical shifts for each unique carbon atom in the molecule.
A crucial step in computational spectroscopy is the comparison of these predicted spectra with experimentally obtained data. A strong correlation between the calculated and experimental IR, Raman, and NMR spectra would serve to confirm the synthesized structure of the compound. Any significant discrepancies could suggest the presence of impurities, a different isomer, or limitations of the computational model used.
Table 1: Predicted Spectroscopic Data for this compound (Theoretical)
| Spectroscopic Technique | Predicted Parameter | Functional Group/Atom |
|---|---|---|
| Infrared (IR) | Vibrational Frequency (cm⁻¹) | O-H Stretch |
| N-H Stretch | ||
| C-H Stretch | ||
| ¹H NMR | Chemical Shift (ppm) | -CH₃ Protons |
| -CH₂- (oxane) Protons | ||
| -NH₂ Protons | ||
| -OH Proton | ||
| ¹³C NMR | Chemical Shift (ppm) | Quaternary Carbon (C-OH) |
| Methyl Carbons | ||
| Methylene Carbons (oxane) |
Atoms in Molecules (AIM) and Noncovalent Interactions (NCI) Analyses for Bonding Characteristics
To gain a deeper understanding of the bonding and noncovalent interactions within this compound, Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are invaluable computational tools.
AIM analysis, based on the topology of the electron density, can characterize the nature of chemical bonds. By locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. For this compound, AIM analysis would be used to quantify the covalent character of the C-C, C-N, C-O, and C-H bonds. More interestingly, it could reveal and characterize intramolecular hydrogen bonds, for example, between the hydroxyl group and the amino group, or between these groups and the oxygen atom of the oxane ring. The presence and strength of such interactions can significantly influence the molecule's conformation and reactivity.
NCI analysis, particularly through Reduced Density Gradient (RDG) plots, provides a visual and qualitative understanding of noncovalent interactions. These plots map the regions of space where noncovalent interactions occur and color-code them according to their strength and nature. For this compound, an NCI analysis would likely reveal regions corresponding to:
Hydrogen bonds: Strong, attractive interactions, which would appear as distinct, low-RDG spikes in specific regions of the plot. These would be visualized as colored isosurfaces between the hydrogen bond donor and acceptor atoms.
Van der Waals interactions: Weaker, dispersive forces, which would be represented by broader, less intense regions in the RDG plot and visualized as larger, more diffuse isosurfaces around the molecule.
Steric clashes: Repulsive interactions, indicated by specific signatures in the RDG plot, which can highlight areas of steric strain within the molecule.
Together, AIM and NCI analyses would provide a comprehensive picture of the electronic structure and bonding in this compound. This information is crucial for understanding its conformational preferences, stability, and potential intermolecular interactions, which are key determinants of its physical and chemical properties.
Table 2: Predicted AIM and NCI Analysis Features for this compound (Theoretical)
| Analysis Type | Predicted Feature | Interacting Groups |
|---|---|---|
| AIM | Bond Critical Points (BCPs) | C-C, C-N, C-O, C-H bonds |
| Intramolecular H-bond BCPs | -OH --- NH₂ | |
| -OH --- O (oxane) | ||
| NCI | Low-RDG Isosurfaces | Regions of hydrogen bonding |
| Regions of van der Waals interactions |
Functionalization and Derivatization Strategies for 4 1 Amino 2 Methylpropan 2 Yl Oxan 4 Ol
Selective Chemical Modification of Amino and Hydroxyl Groups
The presence of both a primary amine and a tertiary alcohol in 4-(1-amino-2-methylpropan-2-yl)oxan-4-ol necessitates chemoselective strategies for their modification. The inherent nucleophilicity of the primary amino group generally allows for its selective functionalization in the presence of the sterically hindered and less reactive tertiary hydroxyl group. google.comgoogleapis.com
Orthogonal protection strategies are paramount for the selective manipulation of this bifunctional molecule. bohrium.comresearchgate.netnih.govsigmaaldrich.comresearchgate.netthieme-connect.denih.govrsc.org The amino group can be selectively protected with a variety of common amine protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), under standard conditions. semanticscholar.orgresearchgate.net The choice of protecting group is critical and should be guided by its stability under subsequent reaction conditions and the ease of its removal. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. nih.gov
The selective acylation of the amino group can be achieved using acylating agents in the presence of a non-nucleophilic base. google.comgoogleapis.comresearchgate.netresearchgate.net The steric hindrance around the tertiary alcohol minimizes its competing acylation. This selective N-acylation allows for the introduction of a wide array of functional groups, thereby modulating the physicochemical properties of the parent molecule.
Conversely, modification of the tertiary hydroxyl group is more challenging due to its steric hindrance and lower reactivity. nih.gov Activation of the hydroxyl group, for instance, through conversion to a better leaving group, would be necessary for nucleophilic substitution reactions. However, such conditions might also promote side reactions involving the amino group if it is not adequately protected.
Below is a table summarizing potential selective modification strategies for the amino and hydroxyl groups of this compound.
| Functional Group to Modify | Reagent/Reaction | Protecting Group (if any) on other group | Expected Product |
| Amino Group | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine | None | N-Boc protected derivative |
| Amino Group | Benzyl chloroformate, Sodium bicarbonate | None | N-Cbz protected derivative |
| Amino Group | Acyl chloride, Pyridine | None | N-acylated derivative |
| Hydroxyl Group | Silyl chloride, Imidazole | N-Boc or N-Cbz | O-silylated derivative |
| Hydroxyl Group | Mesyl chloride, Triethylamine | N-Boc or N-Cbz | O-mesylated derivative |
This table presents hypothetical reaction schemes based on general principles of organic chemistry, as direct experimental data for this compound is not available in the provided search results.
Ring Transformations and Cyclization Reactions Involving the Oxane Moiety
The oxane moiety of this compound can be a substrate for various ring transformation and cyclization reactions, leading to novel heterocyclic systems. These transformations can be initiated by the functional groups present on the side chain or by direct manipulation of the oxane ring itself.
Acid-catalyzed rearrangement and ring-expansion reactions of 4-hydroxytetrahydropyrans are known methodologies that could be applicable to this system. researchgate.net Treatment with strong acids could induce a pinacol-type rearrangement, potentially leading to the formation of a larger ring system, such as an oxepane (B1206615) derivative. The specific outcome of such a rearrangement would be highly dependent on the migratory aptitude of the adjacent groups.
Intramolecular cyclization reactions can be envisioned following the functionalization of the amino or hydroxyl groups. For instance, after conversion of the tertiary alcohol to a suitable leaving group, an intramolecular nucleophilic attack by the nitrogen of a derivatized amino group could lead to the formation of a bridged bicyclic system. researchgate.net Alternatively, functionalization of the amino group with a moiety containing a terminal alkene could enable a ring-closing metathesis (RCM) reaction with a suitably placed alkene on the oxane ring, leading to fused or bridged polycyclic ethers.
Fragmentation reactions of the oxane ring could also be a viable strategy, particularly if the hydroxyl group is converted into a good leaving group. researchgate.netnih.govnih.govrsc.org The presence of the quaternary center could facilitate fragmentation under specific conditions, leading to the formation of acyclic compounds with multiple functional groups that can be used in further synthetic elaborations.
The table below outlines potential ring transformation and cyclization strategies.
| Reaction Type | Reagents/Conditions | Potential Product |
| Ring Expansion | Strong acid (e.g., H₂SO₄) | Oxepane derivative |
| Intramolecular Cyclization | 1. N-functionalization with an appropriate linker 2. Activation of hydroxyl group | Bridged bicyclic amine |
| Ring-Closing Metathesis | Grubbs' catalyst on a diene-functionalized derivative | Fused or bridged polycyclic ether |
| Fragmentation | Activation of hydroxyl group, Lewis acid | Acyclic functionalized product |
This table presents hypothetical reaction schemes based on known transformations of related cyclic ethers, as direct experimental data for this compound is not available in the provided search results.
Remote C(sp³)-H Bond Functionalization of the Oxane Ring System
The functionalization of unactivated C(sp³)-H bonds is a frontier in organic synthesis, and the oxane ring of this compound presents several such bonds that could be targets for remote functionalization. rsc.orgresearchgate.netnih.gov These strategies often rely on the use of directing groups to achieve regioselectivity. researchgate.netnih.govresearchgate.netnih.gov
The primary amino group on the side chain can be derivatized to act as a directing group for transition-metal-catalyzed C-H activation. globethesis.commorressier.com For example, conversion of the amino group to a picolinamide (B142947) or a similar bidentate ligand could direct a palladium catalyst to activate a specific C-H bond on the oxane ring, allowing for subsequent arylation, alkenylation, or other coupling reactions. nih.govnih.gov The regioselectivity of such a reaction would be determined by the geometry of the resulting metallacycle intermediate.
Photocatalysis offers another avenue for the remote functionalization of C(sp³)-H bonds. rsc.orgnih.govresearchgate.netescholarship.org In the presence of a suitable photocatalyst and a hydrogen atom transfer (HAT) agent, a radical can be generated on the oxane ring. This radical can then be trapped by a variety of radical acceptors to introduce new functional groups. The regioselectivity in these reactions is often governed by the relative stability of the potential radical intermediates.
The following table summarizes potential strategies for the remote C(sp³)-H functionalization of the oxane ring.
| Strategy | Reagents/Catalyst | Directing Group (if any) | Potential Functionalization |
| Directed C-H Activation | Palladium catalyst, oxidant | Picolinamide or other N-based ligand | Arylation, Alkenylation, Acetoxylation |
| Photocatalytic C-H Functionalization | Photocatalyst, HAT agent, radical trap | None | Halogenation, Alkylation, Amination |
| Radical Translocation | Radical initiator, translocation agent | None | Arylation, Alkylation |
This table outlines hypothetical functionalization strategies based on established methods for C-H activation in saturated heterocycles, as specific data for this compound is not available in the provided search results.
Incorporation into Complex Molecular Architectures and Hybrid Systems
The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecular architectures and hybrid systems. nih.govnih.govnih.govresearchgate.net Its rigid oxane core and the presence of two distinct functional groups allow for its incorporation into a variety of larger scaffolds, including natural products, pharmaceuticals, and functional materials. bohrium.comresearchgate.netrsc.orgnih.govsemanticscholar.orgorganic-chemistry.orgorganic-chemistry.orgrsc.orgarabjchem.org
The primary amino group serves as a convenient handle for conjugation to other molecules. For instance, it can be used to form amide bonds with carboxylic acids, thereby linking the oxane-containing fragment to peptides, polymers, or other bioactive molecules. researchgate.netnih.gov This approach can be utilized to create hybrid molecules with novel biological activities or material properties.
The functionalized oxane ring itself can be a key pharmacophore or a structural scaffold in the design of new therapeutic agents. The synthesis of libraries of derivatives of this compound, through the selective functionalization strategies discussed above, would be a valuable approach in drug discovery programs. researchgate.net
The table below provides examples of how this compound could be incorporated into larger molecular systems.
| Type of Complex Molecule | Linkage Type | Functional Group Utilized | Potential Application |
| Peptide Conjugate | Amide bond | Amino group | Targeted drug delivery, biological probes |
| Polymer Hybrid | Amide or Ester bond | Amino or Hydroxyl group | Advanced materials, drug-eluting polymers |
| Natural Product Analogue | Various C-C and C-X bonds | Both Amino and Hydroxyl groups | Medicinal chemistry, structure-activity relationship studies |
| Macrocycle | Amide or Ether bond | Amino and/or Hydroxyl group | Host-guest chemistry, enzyme inhibitors |
This table illustrates hypothetical applications of this compound as a building block, based on its chemical structure and general principles of medicinal and materials chemistry.
Q & A
Q. What are the recommended synthetic routes for 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization reactions using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been employed to catalyze the cyclization of hydroxy acid precursors to form tetrahydropyran derivatives, a structural analog of the target compound . Key considerations include:
- Catalyst selection : BF₃·Et₂O is effective for intramolecular cyclization but may require anhydrous conditions.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended for isolating the product.
Q. What analytical techniques are critical for structural characterization?
- X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and stereochemistry .
- Spectroscopy : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular connectivity. PubChem-derived InChI keys and spectral data can validate structural assignments .
- Polarimetry : Required for chiral centers, especially if the compound exhibits stereoisomerism .
Q. What safety protocols should be followed during handling and storage?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .
- Storage : Store at 2–8°C in a dry environment to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments or crystallographic data?
Discrepancies may arise from poor crystal quality or overlapping electron density. Methodological strategies include:
- Data redundancy : Collect multiple datasets (e.g., different temperatures or solvents) to cross-validate results .
- Computational validation : Compare experimental crystallographic data with density functional theory (DFT)-optimized geometries to identify inconsistencies .
- Triangulation : Combine X-ray, NMR, and circular dichroism (CD) data to confirm absolute configurations .
Q. What experimental design principles optimize crystallization for X-ray studies?
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) to improve crystal growth .
- Slow evaporation : Use controlled evaporation rates in mixed-solvent systems (e.g., methanol/water) to enhance crystal lattice formation .
- Cryocooling : For high-resolution data, flash-cool crystals to 100 K using liquid nitrogen to reduce thermal motion artifacts .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) .
- QSAR models : Train quantitative structure-activity relationship models on analogs to predict pharmacokinetic properties .
- MD simulations : Perform molecular dynamics simulations in explicit solvent to study conformational stability over time .
Q. How should researchers analyze conflicting kinetic data in acid-catalyzed reactions involving this compound?
- Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps and identify rate-determining stages .
- Control experiments : Compare reaction rates under varying catalyst concentrations to distinguish between nucleophilic and electrophilic pathways .
- Error analysis : Apply statistical tools (e.g., ANOVA) to assess reproducibility and identify outliers in kinetic datasets .
Methodological Notes
- Data integrity : Ensure reproducibility by documenting reaction conditions (e.g., humidity, solvent purity) in detail .
- Ethical compliance : Follow institutional guidelines for chemical waste disposal, particularly for halogenated byproducts .
- Interdisciplinary collaboration : Partner with computational chemists or crystallographers to address complex structural or mechanistic questions .
For further validation, cross-reference experimental findings with peer-reviewed databases (e.g., PubChem, NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
